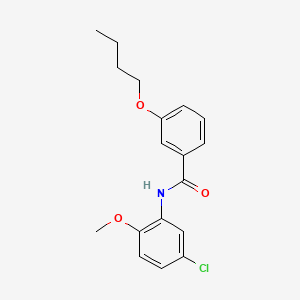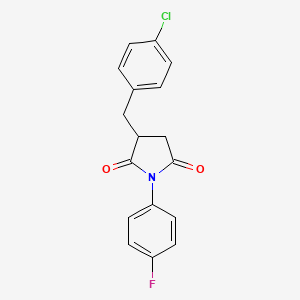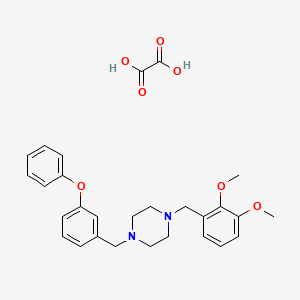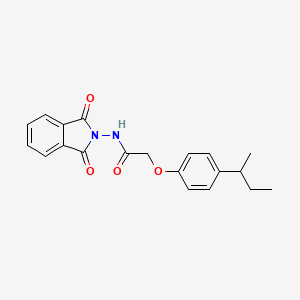
3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide, also known as Bucetin, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit analgesic, anti-inflammatory, and antipyretic effects. In
Mechanism of Action
The exact mechanism of action of 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide has been found to exhibit potent analgesic, anti-inflammatory, and antipyretic effects in animal models. It has also been found to exhibit antiplatelet activity, which may make it useful in the prevention of thrombotic events. 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to have a good safety profile and is well tolerated in animal studies.
Advantages and Limitations for Lab Experiments
3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide has several advantages for use in lab experiments. It is a potent inhibitor of COX enzymes, making it useful for studying the role of prostaglandins in various physiological processes. 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide is also well tolerated in animal studies, making it a good candidate for in vivo experiments. However, 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide has some limitations. It has a short half-life and is rapidly metabolized in the body, which may limit its efficacy in some applications.
Future Directions
There are several future directions for the study of 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide. One area of interest is the development of novel formulations of 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide that can improve its bioavailability and efficacy. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide. Additionally, the potential use of 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide in the prevention of thrombotic events warrants further investigation. Overall, 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide has significant potential as a therapeutic agent and further research is needed to fully explore its potential applications.
Conclusion
3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It exhibits potent analgesic, anti-inflammatory, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory conditions. 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. It has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide, including the development of novel formulations and the study of its molecular mechanisms of action. Overall, 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide has significant potential as a therapeutic agent and warrants further investigation.
Synthesis Methods
The synthesis of 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide involves the reaction of 5-chloro-2-methoxyaniline with butyric anhydride in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification through recrystallization. This method has been optimized to produce high yields of 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide with high purity.
Scientific Research Applications
3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit potent analgesic, anti-inflammatory, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, gout, and fever. 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide has also been found to exhibit antiplatelet activity, which may make it useful in the prevention of thrombotic events.
properties
IUPAC Name |
3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-3-4-10-23-15-7-5-6-13(11-15)18(21)20-16-12-14(19)8-9-17(16)22-2/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXZEIDJNAMZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)

![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)


![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)